N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . This compound has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The core structure is a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a 4-methoxybenzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, cyclization, and nucleophilic substitution . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Scientific Research Applications
Synthesis and Antimicrobial Activity
A variety of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide derivatives have been synthesized and tested for their antimicrobial properties. One study detailed the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showing moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Anticonvulsant and Sedative-Hypnotic Activity
Another research application involves the design, synthesis, and biological evaluation of novel 4-thiazolidinone derivatives as anticonvulsant agents. These compounds, designed for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in tests. Specifically, one compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Antiviral Applications
Research into the antiviral activities of derivatives has led to the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Some of these compounds showed anti-tobacco mosaic virus activity, indicating potential for development as antiviral agents (Chen et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Further studies have explored the enzyme inhibition properties of these compounds, focusing on their potential as therapeutic agents. For instance, derivatives have been synthesized and tested for their lipase and α-glucosidase inhibition activities, with some compounds showing significant inhibition, suggesting their utility in treating diseases related to these enzymes (Bekircan et al., 2015).
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activities and mechanisms of action. There is also potential for the development of novel antitubercular agents based on this compound . Further studies could also focus on optimizing the synthesis process and investigating the physical and chemical properties of this compound in more detail.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJRERVJZNKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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